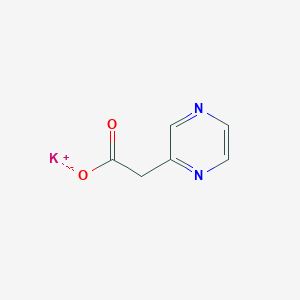
Potassium 2-(pyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(pyrazin-2-yl)acetate is an organic compound with the molecular formula C6H5KN2O2. It is a potassium salt of 2-(pyrazin-2-yl)acetic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(pyrazin-2-yl)acetate can be synthesized through the saponification of the corresponding methyl ester. The general procedure involves reacting methyl 2-(pyrazin-2-yl)acetate with potassium hydroxide in an aqueous ethanol solution. The reaction mixture is typically stirred at 60°C until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale saponification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and automated systems would likely be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl halides or triflates in the presence of a palladium catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrazinyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in decarboxylative coupling reactions.
Aryl Halides and Triflates: Common coupling partners in decarboxylative reactions.
Potassium Hydroxide: Used in the saponification process to prepare the compound.
Major Products
Aryl-Pyrazinyl Acetates: Formed through decarboxylative coupling reactions.
Substituted Pyrazinyl Acetates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Potassium 2-(pyrazin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-(pyrazin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the pyrazinyl group. This group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(pyridyl)acetate
- Potassium 2-(quinolinyl)acetate
- Potassium 2-(benzothiazolyl)acetate
Uniqueness
Potassium 2-(pyrazin-2-yl)acetate is unique due to the presence of the pyrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H5KN2O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
potassium;2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C6H6N2O2.K/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
BDXZRNQWPWKTNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


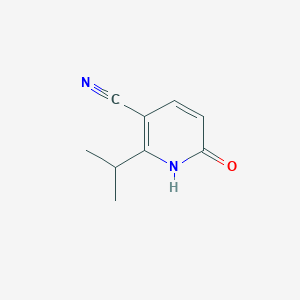

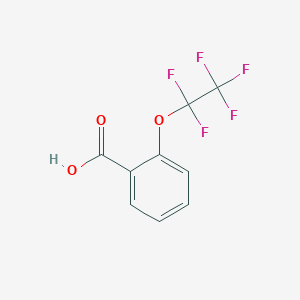
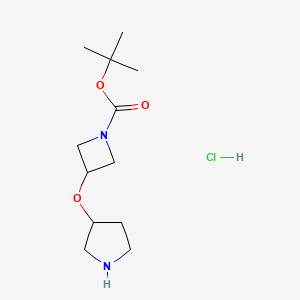

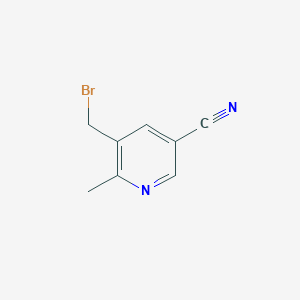
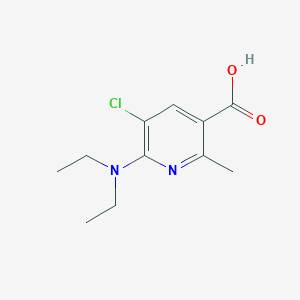
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)

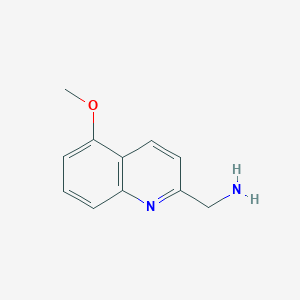
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)
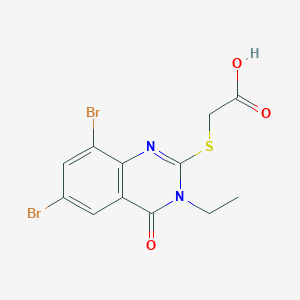
![5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B12998849.png)

